Paniculatine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

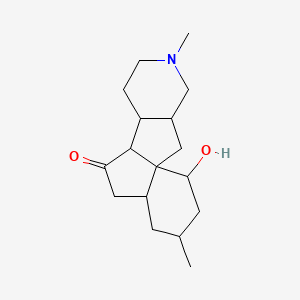

Paniculatine, also known as this compound, is a useful research compound. Its molecular formula is C17H27NO2 and its molecular weight is 277.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Characteristics

Paniculatine is characterized by a tetracyclic diquinane core structure, which is shared with other lycopodium alkaloids such as magellanine and magellaninone. Its unique configuration includes a 1,3-hydroxymethyl substitution, differentiating it from other related compounds. The structural formula can be represented as follows:C17H23NThis molecular structure contributes to its biological activity, particularly its potential as an acetylcholinesterase inhibitor, which may have implications for treating Alzheimer's disease and other neurodegenerative conditions .

Neuroprotective Effects

Research indicates that this compound and related lycopodium alkaloids exhibit significant neuroprotective properties. These compounds have been studied for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, this compound may help increase acetylcholine levels, potentially improving cognitive function in neurodegenerative diseases .

Anti-inflammatory Properties

This compound has also been noted for its anti-inflammatory effects. Studies suggest that it may modulate cytokine expression and reduce inflammatory responses in various models of autoimmune diseases. This activity is particularly relevant in conditions such as experimental autoimmune encephalomyelitis, where inflammatory cell infiltration is a key pathological feature .

Synthetic Methodologies

The total synthesis of this compound has been a focus of several research efforts, with various synthetic routes developed to construct this complex alkaloid. Notable methodologies include:

- Total Synthesis Approaches : Over 20 synthetic routes have been reported for this compound, utilizing advanced organic chemistry techniques. These approaches often involve multi-step reactions that build the tetracyclic framework characteristic of lycopodium alkaloids .

- Key Reactions : Techniques such as the Mannich reaction and Diels-Alder cycloaddition have been effectively employed in synthesizing this compound. These reactions allow for the construction of the necessary carbon skeleton while introducing functional groups critical for biological activity .

Case Study 1: Neuroprotective Efficacy

A study investigating the neuroprotective efficacy of this compound demonstrated its potential to enhance synaptic plasticity in neuronal cultures. The results indicated that treatment with this compound led to increased levels of acetylcholine and improved cognitive performance in animal models of Alzheimer's disease .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on the anti-inflammatory properties of this compound, researchers observed a significant reduction in pro-inflammatory cytokines (IL-2 and IL-6) when treated with this compound. The modulation of these cytokines suggests a mechanism through which this compound may exert its therapeutic effects in autoimmune conditions .

Análisis De Reacciones Químicas

Synthetic Studies and Key Intermediates

-

Tetracyclic Diquinane Framework : Paniculatine, along with magellanine and magellaninone, shares a 6-5-5-6-tetracyclic framework .

-

Synthesis of Key Precursors : Approaches include the synthesis of bicyclo[3.2.0]heptenone substrates and the use of intermediates like acetals for Prins-pinacol rearrangements .

-

Concise Synthesis : One approach highlights a highly convergent synthesis starting from (+)-pulegone, involving tandem acylation-alkylation and palladium-catalyzed olefin insertion, oxidation, and hydrogenation to construct the tetracyclic framework in 12-14 steps .

Chemical Reactions and Transformations

While specific reaction data for this compound itself is limited in the search results, the synthesis of this compound involves several key chemical transformations :

-

Acylation-Alkylation : Used in the construction of the tetracyclic framework .

-

Olefin Insertion, Oxidation, and Hydrogenation : Palladium-catalyzed reactions for building the core structure .

-

Prins Reaction : Cyclization of an acetal to form a methoxycation, followed by reaction with an olefin .

-

Pinacol Rearrangement : A rearrangement that eliminates a silyl group and forms a ketone .

-

Reductive Amination : Conversion of a dialdehyde to a piperidine ring using a primary amine .

Due to the limited direct information on this compound's chemical reactions in the search results, a comprehensive data table cannot be constructed.

Propiedades

Fórmula molecular |

C17H27NO2 |

|---|---|

Peso molecular |

277.4 g/mol |

Nombre IUPAC |

16-hydroxy-5,14-dimethyl-5-azatetracyclo[7.7.0.01,12.03,8]hexadecan-10-one |

InChI |

InChI=1S/C17H27NO2/c1-10-5-12-7-14(19)16-13-3-4-18(2)9-11(13)8-17(12,16)15(20)6-10/h10-13,15-16,20H,3-9H2,1-2H3 |

Clave InChI |

FXQAQYFSGHGITP-UHFFFAOYSA-N |

SMILES canónico |

CC1CC2CC(=O)C3C2(CC4C3CCN(C4)C)C(C1)O |

Sinónimos |

paniculatine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.